N-(4-{[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]amino}phenyl)acetamide
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Overview
Description
N-(4-{[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]amino}phenyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of an ethoxy group, a hydroxy group, and a phenylmethylideneamino group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]amino}phenyl)acetamide typically involves the condensation reaction between 3-ethoxy-2-hydroxybenzaldehyde and 4-aminoacetophenone. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]amino}phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The ethoxy and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(4-{[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]amino}phenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-(4-{[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]amino}phenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(4-{[(E)-(3-methoxy-2-hydroxyphenyl)methylidene]amino}phenyl)acetamide
- N-(4-{[(E)-(3-ethoxy-2-methoxyphenyl)methylidene]amino}phenyl)acetamide
- N-(4-{[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]amino}phenyl)propionamide
Uniqueness
N-(4-{[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]amino}phenyl)acetamide is unique due to the presence of both ethoxy and hydroxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects.
Properties
IUPAC Name |
N-[4-[(3-ethoxy-2-hydroxyphenyl)methylideneamino]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-3-22-16-6-4-5-13(17(16)21)11-18-14-7-9-15(10-8-14)19-12(2)20/h4-11,21H,3H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCUVLDUNCQHFFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C=NC2=CC=C(C=C2)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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